molecular formula C6H9NO3 B1306315 Oxo(pyrrolidin-1-yl)acetic acid CAS No. 49791-37-9

Oxo(pyrrolidin-1-yl)acetic acid

Cat. No.: B1306315
CAS No.: 49791-37-9
M. Wt: 143.14 g/mol
InChI Key: JMXACIJWOAVQRN-UHFFFAOYSA-N
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Description

Oxo(pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Quantum Chemical Properties : A study by Bouklah et al. (2012) focused on the quantum-chemical calculations and thermodynamics parameters of various pyrrolidinone derivatives, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA). This research provides insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied orbital (LUMO) energy, which are critical for understanding the reactivity and stability of these compounds (Bouklah et al., 2012).

  • Analysis in Biological Material : Dell et al. (1980) developed a method for determining 2-oxo-1-pyrrolidine-acetic acid derivatives in biological materials. This study highlights the challenges in analyzing such compounds and presents a practical approach involving extraction, thin-layer chromatography (TLC), and various detection techniques (Dell et al., 1980).

  • Impurity Determination in Pharmaceuticals : Karamancheva and Staneva (2000) developed a Fourier transform infrared (FTIR) spectroscopic method for determining impurities, including 2-oxo-1-pyrrolidine acetic acid, in pharmaceutical compounds like piracetam. This research offers a rapid and sensitive alternative to traditional high-performance liquid chromatography (HPLC) methods (Karamancheva & Staneva, 2000).

  • Inhibitors in Neurotransmitter Transport : A study by Huber et al. (2018) identified pyrrolidine‐3‐acetic acid derived oximes as potent inhibitors of the murine γ‐aminobutyric acid transporter subtype (mGAT1). This research highlights the potential of these compounds in modulating neurotransmitter transport, which can be crucial for developing new therapeutic agents (Huber et al., 2018).

  • Synthesis and Applications in Organic Chemistry : Research by Galeazzi et al. (1996) explored the oxidative cyclization of certain acetoacetamides and methoxycarbonylacetamides to synthesize 1,3,4-trisubstituted pyrrolidin-2-ones. This work contributes to the synthesis of biologically active amino acids containing the pyrrolidine ring (Galeazzi et al., 1996).

Properties

IUPAC Name

2-oxo-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(6(9)10)7-3-1-2-4-7/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXACIJWOAVQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389927
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49791-37-9
Record name Oxo-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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